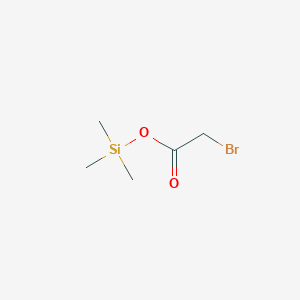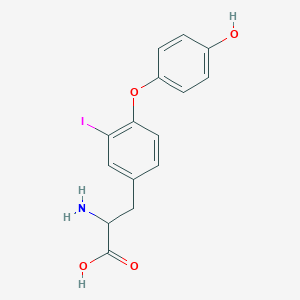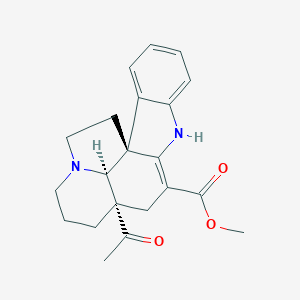
1-Cloro-4-(1-fenilvinil)benceno
Descripción general
Descripción
Synthesis Analysis
The synthesis of highly phenylated poly(p-phenylenevinylenes) (PPVs) has been explored through a chlorine precursor route, which involves the preparation of 1,4-bis(chloromethyl)benzene monomers. These monomers are synthesized using a robust procedure that includes the Diels-Alder reaction. Upon treatment with potassium tert-butoxide, the monomers undergo 1,6-dehydrochlorination to form xylylenes, which then participate in 1,6-polymerization to yield chlorine precursor polymers. This method has resulted in both soluble and insoluble precursor polymers, with the soluble form being capable of deposition as thin films and subsequent conversion to PPV derivatives exhibiting green photoluminescence and electroluminescence .
Molecular Structure Analysis
The molecular structure of 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one has been characterized using various techniques including IR, NMR, and X-ray single crystal diffraction. The compound crystallizes in the monoclinic space group and displays significant dihedral angles between the chloro phenyl ring and the pyrazole ring. Density functional theory (DFT) calculations have been employed to optimize the geometry and to analyze the vibrational wave numbers, frontier molecular orbitals, and Mulliken charges. The study reveals that intermolecular interactions such as C-H...N, C-Cl...π, C-H...Cl, C-H...O, and π-π interactions play a crucial role in the molecular packing of the solid state .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical properties of the synthesized compounds are diverse. For instance, the compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit exhibit fluorescence in solution and demonstrate smectic-like packing at high temperatures. The introduction of a lateral flexible alkoxy unit affects the stability of the smectic order and promotes the appearance of a nematic phase, particularly with the shortest methoxy unit. These findings suggest that the mesogenic character of these units could be beneficial in the development of liquid crystalline polymeric systems that leverage both fluorescent properties and the unique molecular structure of the liquid crystalline state .
Aplicaciones Científicas De Investigación
Síntesis orgánica
“1-Cloro-4-(feniletinil)benceno” es un alquino interno que puede prepararse mediante una reacción de acoplamiento cruzado de Kumada catalizada por paladio . Esto lo convierte en un compuesto valioso en la síntesis orgánica, particularmente en la creación de moléculas orgánicas complejas.
Preparación de derivados del naftaleno
Este compuesto puede utilizarse en la preparación de 1-(4-clorofenil)-4-metil-2-fenilnaftaleno y 2-(4-clorofenil)-4-metil-1-fenilnaftaleno como una mezcla 1:1 . Estos derivados del naftaleno tienen aplicaciones potenciales en varios campos, incluida la ciencia de los materiales y los productos farmacéuticos.
Sustitución electrofílica aromática
El compuesto puede participar en reacciones de sustitución electrofílica aromática . Esta es una reacción fundamental en la química orgánica, utilizada en la síntesis de una amplia variedad de compuestos químicos.
Química computacional
El compuesto puede utilizarse en programas de química computacional como Amber, GROMACS, Avogadro, Pymol, Chimera, Blender y VMD . Estos programas pueden producir impresionantes visualizaciones de simulación, lo que ayuda a comprender las estructuras moleculares y las interacciones.
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-4-(1-phenylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSXZQQKWIHIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345037 | |
| Record name | 1-Chloro-4-(1-phenylethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18218-20-7 | |
| Record name | 1-Chloro-4-(1-phenylethenyl)-benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018218207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-(1-phenylethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORO-4-(1-PHENYLETHENYL)-BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5HP2CNY63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















